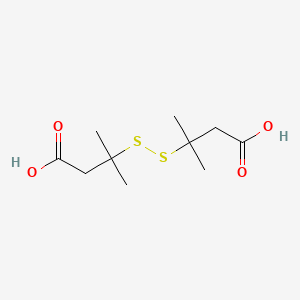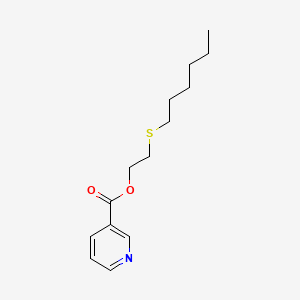![molecular formula C9H8BrNO2 B14080762 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene CAS No. 1338096-89-1](/img/structure/B14080762.png)
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitro-propenyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can be synthesized through the condensation of 4-bromobenzaldehyde with nitroethane. This reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation process . The reaction proceeds via the formation of an intermediate nitroalkene, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The nitro group can be further oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 1-methoxy-4-[(1Z)-2-nitro-1-propen-1-yl]benzene.
Reduction: Reduction of the nitro group yields 1-bromo-4-[(1Z)-2-amino-1-propen-1-yl]benzene.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways involving nitro and bromine functionalities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the propenyl group.
4-Bromo-1-nitro-2-propenylbenzene: Similar but with different substitution positions.
1-Bromo-4-[(1E)-2-nitro-1-propen-1-yl]benzene: An isomer with a different configuration around the double bond.
Uniqueness
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene is unique due to its specific substitution pattern and the presence of both bromine and nitro-propenyl groups
Propriétés
Numéro CAS |
1338096-89-1 |
|---|---|
Formule moléculaire |
C9H8BrNO2 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
1-bromo-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6- |
Clé InChI |
YHCYQNXJXRRFFM-SREVYHEPSA-N |
SMILES isomérique |
C/C(=C/C1=CC=C(C=C1)Br)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)

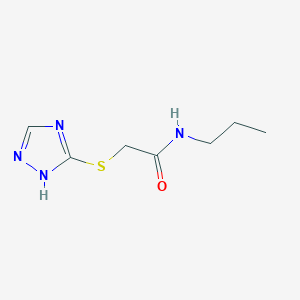
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
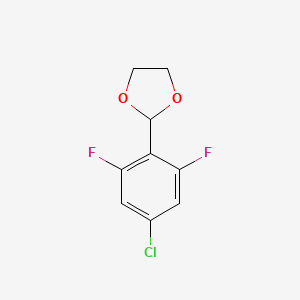
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

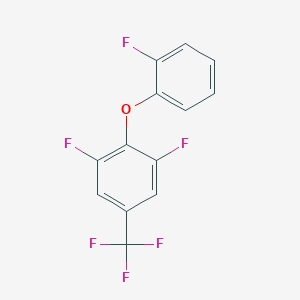

![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)

